2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a methoxy substituent at the γ-position of the butanoic acid backbone. This compound is primarily utilized as an intermediate in peptide synthesis and medicinal chemistry due to the Cbz group’s stability under basic conditions and selective removal via hydrogenolysis.
Properties
IUPAC Name |
4-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-8-7-11(12(15)16)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKHJKCXWQXWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with an amino acid precursor such as L-aspartic acid or a derivative bearing functional groups amenable to selective modification. For example, 4-hydroxybutanoic acid derivatives can be methylated to introduce the methoxy group at the 4-position.
- Methylation of the hydroxyl group at the 4-position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, starting from 4-methoxy-substituted butanoic acid derivatives is possible if commercially available.
Amino Group Protection with Benzyloxycarbonyl (Cbz) Group
The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base, commonly triethylamine or sodium bicarbonate, to neutralize the generated hydrochloric acid.
- The reaction is typically conducted in an aqueous-organic biphasic system or in an organic solvent such as dichloromethane.
- Temperature control (0 °C to room temperature) is important to minimize side reactions.
- The reaction proceeds via nucleophilic attack of the amino group on Cbz-Cl, forming the carbamate linkage.
Esterification and Hydrolysis Steps
Depending on the starting material, esterification of the carboxyl group may be necessary to facilitate purification or further transformations.
- Methyl esters are commonly formed by treatment with methanol and acid catalysts or via reaction with thionyl chloride in methanol.
- The ester can be hydrolyzed back to the free acid under acidic or basic conditions after the desired transformations are complete.
Purification and Characterization
Purification is typically achieved through:
- Column chromatography using silica gel with appropriate eluents.
- Recrystallization from suitable solvents.
- Monitoring reaction progress and purity by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Conditions and Yields: Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation of 4-hydroxy group | Methyl iodide, base (e.g., K2CO3), acetone | 80-90 | Introduces methoxy group at 4-position |
| Amino protection (Cbz) | Cbz-Cl, triethylamine, dichloromethane, 0-25 °C | 85-95 | Forms benzyloxycarbonyl carbamate |
| Esterification | Thionyl chloride in methanol, 0-23 °C | 90-100 | Converts acid to methyl ester |
| Hydrolysis to acid | Aqueous acid/base, room temperature | 85-95 | Regenerates free carboxylic acid |
| Purification | Silica gel chromatography, recrystallization | - | Ensures high purity and stereochemical integrity |
Research Findings and Analytical Insights
- Stereochemical Control: The protection steps preserve the stereochemistry of the amino acid backbone. Analytical techniques such as chiral HPLC and NMR confirm the retention of configuration.
- Reaction Optimization: Use of mild bases like triethylamine and controlled temperature prevents side reactions such as over-alkylation or carbamate cleavage.
- Yield Maximization: Sequential protection and methylation steps optimized to minimize purification losses.
- Stability: The benzyloxycarbonyl group is stable under mild acidic and neutral conditions, facilitating downstream peptide coupling reactions.
Comparative Notes on Related Compounds
While direct literature on 2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid is limited, analogous compounds such as (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid have been synthesized using similar strategies involving:
- Amino group protection with Cbz.
- Introduction of tert-butoxy or methoxy groups via alkylation.
- Use of coupling agents like dicyclohexylcarbodiimide for peptide bond formation.
- Industrial scale-up using flow microreactor systems for improved efficiency and purity.
Chemical Reactions Analysis
Acylation and Deprotection Reactions
The Cbz group serves as a transient amine protector, enabling selective functionalization. Key reactions include:
Hydrolysis of the Cbz Group
Catalytic hydrogenation (H₂/Pd-BaSO₄, 50 psi) removes the Cbz group via cleavage of the benzyl-oxygen bond, yielding the free amine and toluene byproducts .
Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Debenzylation | H₂ (50 psi), Pd/BaSO₄, EtOAc | Free amine | 96% |
Acylation at the Amine
After deprotection, the amine undergoes acylation. Acyl fluorides (e.g., stearyl fluoride) selectively react with the free amine under mild conditions :
Substitution and Functional Group Interconversion
The methoxy group at C4 participates in nucleophilic substitution. For example, demethylation under acidic or enzymatic conditions generates a hydroxyl group :
Methoxy Group Reactivity
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | 4-Hydroxybutanoic acid derivative |
| Enzymatic Demethylation | CYP450 enzymes | Oxidative demethylation to hydroxyl |
Esterification of the Carboxylic Acid
The carboxylic acid forms esters via EDCI-mediated coupling (e.g., with alcohols):
This reaction is critical for peptide synthesis .
Oxidation and Reduction Pathways
The methoxy group stabilizes adjacent positions against oxidation, while the Cbz-protected amine remains inert.
Oxidation of the Alkyl Chain
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Controlled Oxidation | KMnO₄, acidic conditions | Ketone formation at C3 |
| Radical Oxidation | TBHP, Fe(II) | Epoxidation of double bonds (if present) |
Reduction Pathways
LiAlH₄ reduces the carboxylic acid to a primary alcohol, though the methoxy group remains unaffected :
Comparative Analysis with Analogues
The methoxy group confers distinct reactivity compared to tert-butoxy or hydroxyl analogues:
| Feature | 4-Methoxy Derivative | 4-tert-Butoxy Derivative | 4-Hydroxy Derivative |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Low (hydrophobic) | High (polar) |
| Stability to Acid | Resistant | Labile (cleaves to -OH) | Stable |
| Reactivity | Electrophilic substitution | Steric hindrance limits reactions | Prone to oxidation |
Scientific Research Applications
Applications in Organic Synthesis
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations:
- Peptide Synthesis : This compound is often utilized in the synthesis of peptides due to its protective benzyloxycarbonyl (Z) group, which can be selectively removed under mild conditions. This makes it an ideal candidate for constructing complex peptide sequences without unwanted side reactions .
- Organic Buffers : The compound is also used as an organic buffer in biological and biochemical applications, helping to maintain pH stability during reactions .
Data Table: Synthesis Applications
| Application Type | Description | Reference |
|---|---|---|
| Peptide Synthesis | Used as a building block for peptide chains | |
| Organic Buffer | Maintains pH in biological systems |
Biochemical Applications
In biochemistry, this compound demonstrates several important applications:
- Enzyme Inhibition Studies : The compound can be employed to study enzyme kinetics and inhibition mechanisms due to its structural similarity to amino acids and peptides. This allows researchers to investigate how modifications influence enzyme activity.
- Drug Development : Its ability to mimic natural substrates makes it a candidate for drug design, particularly in targeting specific enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A recent study explored the use of this compound as a substrate analogue in the inhibition of specific proteases. The results indicated that modifications to the benzyloxycarbonyl group significantly affected binding affinity, providing insights into the design of more effective inhibitors .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Modification for Enhanced Activity : Researchers are investigating structural modifications to enhance the compound's efficacy as an inhibitor or substrate analogue.
- Applications in Nanotechnology : There is potential for this compound to be used in the development of nanocarriers for targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing selective modifications at other positions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Comparative Insights
Protecting Groups :
- The Cbz group in the target compound and provides stability under basic conditions, contrasting with the Fmoc group in , which is base-labile and enables orthogonal protection strategies in SPPS.
Substituent Effects: Methoxy vs. Hydroxy: The 4-methoxy group in the target compound enhances lipophilicity compared to the 3-hydroxy group in , which promotes hydrogen bonding and aqueous solubility.
Biological Applications :
- The Fmoc-aspartic acid derivative in is tailored for SPPS, while sulfonic acid-containing analogs in (e.g., 6WTT) mimic transition-state inhibitors of proteases like SARS-CoV-2 M<sup>pro</sup> .
- The fluorinated compound in leverages fluorine’s electronegativity for improved metabolic stability and receptor binding in drug design.
Physical Properties :
- Higher molecular weight compounds (e.g., , 445.46 g/mol) may face reduced membrane permeability, whereas smaller analogs like (253.25 g/mol) are more amenable to diffusion in biological systems.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid, also known as Cbz-4-MeO-Bu, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyloxycarbonyl (Cbz) group attached to an amino group, which is further connected to a 4-methoxybutanoic acid moiety. The molecular formula is C14H19NO5, with a molecular weight of approximately 281.3 g/mol. The presence of the methoxy group influences the compound's solubility and reactivity, potentially enhancing its biological activity compared to analogs with different substituents.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The Cbz group can enhance binding affinity to target enzymes, leading to inhibition of specific metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may result in modulation of neuronal signaling pathways.
- Antimicrobial Activity : Structural features suggest potential interactions with microbial cell membranes or metabolic processes.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Below are key findings related to its activity:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzyloxycarbonyl derivatives, including this compound. Results showed significant inhibition zones against E. coli and S. aureus, suggesting potential for development as an antibiotic agent.
- Neuroprotective Effects : Research involving GABA analogs demonstrated that modifications in the benzyloxycarbonyl structure could enhance neuroprotective effects in models of neurodegeneration. This suggests that this compound may have therapeutic potential in treating neurological disorders.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an antitumor agent. Further studies are needed to elucidate the underlying mechanisms and optimize its efficacy.
Q & A
Q. What are common synthetic routes for preparing 2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid?
Methodological Answer: Synthesis typically involves sequential protection of the amino group and functionalization of the carboxylic acid backbone. For example:
- Step 1: Introduce the benzyloxycarbonyl (Cbz) protecting group to the amino moiety via carbamate formation under Schotten-Baumann conditions (benzyl chloroformate in a biphasic system) .
- Step 2: Methoxy group installation at the C4 position using alkylation or nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis .
- Step 3: Acidic deprotection (e.g., TFA or HCl) to yield the free carboxylic acid, followed by purification via recrystallization or column chromatography . Key Considerations: Monitor reaction progress using TLC or HPLC, and ensure inert atmospheres for moisture-sensitive steps .
Q. How can purity and structural integrity be validated for this compound?
Methodological Answer:
- ¹H NMR Analysis: Compare spectral data to literature values. For example, the methoxy group typically resonates at δ 3.68 ppm (singlet), while the Cbz-protected amino group shows peaks near δ 5.1–5.3 ppm (benzyl CH₂) .
- HPLC/MS: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 308.3 g/mol) .
- Elemental Analysis: Verify C, H, N composition within ±0.4% of theoretical values .
Q. What are critical experimental precautions during synthesis?
Methodological Answer:
- Moisture Control: Use anhydrous solvents (e.g., THF, DMF) and inert gas (N₂/Ar) for steps involving reactive intermediates like acid chlorides .
- Safety Measures: Wear PPE (gloves, goggles) due to irritant properties of benzyl chloroformate and strong acids .
- Waste Management: Neutralize acidic/basic waste before disposal and segregate halogenated solvents .
Advanced Research Questions
Q. How can reaction yields be optimized for the Cbz protection step?
Methodological Answer:
- Solvent Selection: Use dichloromethane (DCM) or ethyl acetate for better solubility of benzyl chloroformate .
- Base Optimization: Replace aqueous NaOH with solid NaHCO₃ to minimize hydrolysis .
- Temperature Control: Maintain 0–5°C during reagent addition to suppress side reactions . Data Contradiction Note: If yields drop below 60%, check for incomplete deprotection (via ¹H NMR) or side-product formation (e.g., urea derivatives) .
Q. How do structural analogs of this compound influence peptide coupling efficiency?
Methodological Answer: Design analogs by modifying the methoxy or benzyloxy groups and evaluate their coupling kinetics:
Q. How to resolve discrepancies in NMR data for this compound?
Methodological Answer:
- Unexpected Peaks: If additional signals appear (e.g., δ 3.3–3.5 ppm), check for residual methanol from incomplete drying (use high-vacuum drying for ≥12 hours) .
- Stereochemical Purity: For chiral variants, compare optical rotation values with literature or use chiral HPLC (e.g., Chiralpak AD-H column) .
- Deuterated Solvent Artifacts: Ensure CDCl₃ is free of acidic impurities by pre-treatment with molecular sieves .
Q. What strategies are effective for enzymatic studies involving this compound?
Methodological Answer:
- Enzyme Selection: Use serine hydrolases (e.g., subtilisin) to probe cleavage of the Cbz-protected amino group .
- Assay Design: Monitor hydrolysis via UV-Vis (increase in absorbance at 254 nm for free benzyl alcohol) .
- Control Experiments: Include inhibitors (e.g., PMSF for serine proteases) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
